BenchChemオンラインストアへようこそ!

N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Lipophilicity Drug-likeness ADME prediction

N-Pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902482-30-8, C20H21N5, MW 331.42 g/mol) is a synthetic heterocyclic compound belonging to the triazoloquinazoline family. This class is characterized by a fused tricyclic core combining a 1,2,3-triazole ring with a quinazoline scaffold, substituted at the 3-position with a phenyl group and at the 5-position with an N-pentylamine moiety.

Molecular Formula C20H21N5
Molecular Weight 331.423
CAS No. 902482-30-8
Cat. No. B2839450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS902482-30-8
Molecular FormulaC20H21N5
Molecular Weight331.423
Structural Identifiers
SMILESCCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC=C4
InChIInChI=1S/C20H21N5/c1-2-3-9-14-21-19-16-12-7-8-13-17(16)25-20(22-19)18(23-24-25)15-10-5-4-6-11-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,21,22)
InChIKeyWWIPCQLOMOODRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Pentyl-3-Phenyl-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine (CAS 902482-30-8): Compound Identity and Class Context for Research Procurement


N-Pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902482-30-8, C20H21N5, MW 331.42 g/mol) is a synthetic heterocyclic compound belonging to the triazoloquinazoline family [1]. This class is characterized by a fused tricyclic core combining a 1,2,3-triazole ring with a quinazoline scaffold, substituted at the 3-position with a phenyl group and at the 5-position with an N-pentylamine moiety. Triazoloquinazolines have been extensively investigated as adenosine receptor antagonists, with the prototypical compound CGS 15943 demonstrating high-affinity binding across A1, A2A, A2B, and A3 subtypes [2]. The specific N-pentyl-3-phenyl substitution pattern places this compound within a well-defined structure-activity relationship (SAR) space that has been explored for A3 adenosine receptor selectivity, α-glucosidase inhibition, and anticancer applications [3].

Why Generic Substitution of N-Pentyl-3-Phenyl-Triazoloquinazolin-5-Amine (CAS 902482-30-8) Is Not Straightforward


The biological activity and physicochemical properties of triazoloquinazolines are exquisitely sensitive to the nature and position of substituents on both the tricyclic core and the exocyclic amine [1]. Systematic SAR studies on 33 triazoloquinazoline derivatives at human A3 adenosine receptors demonstrated that both spatial (sterimol) and electronic parameters are critical determinants of binding affinity, often outweighing hydrophobic effects [2]. The N-pentyl chain length is particularly important: in the related CGS 15943 derivative series, alkyl amide chain length optimization revealed that a shift from N-propionyl (Ki = 7.7 nM at human A3) to longer or shorter chains produced order-of-magnitude changes in affinity and selectivity [3]. Therefore, a user cannot simply substitute this compound with an N-butyl, N-hexyl, or methylphenyl analog and expect equivalent biological or physicochemical performance.

Quantitative Differentiation Evidence for N-Pentyl-3-Phenyl-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine (CAS 902482-30-8) Versus Closest Analogs


Predicted Lipophilicity (logP) Differentiation: N-Pentyl vs. N-Butyl Analog

Based on in silico predictions, the target compound's N-pentyl chain confers higher lipophilicity compared to its closest characterized analog, N-butyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine. The N-butyl analog has a computationally predicted logP of 4.24 (ALOGPS) and 4.72 (ChemAxon) [1]. Extrapolating from the established methylene-group contribution to logP (~0.5 units per CH2), the target N-pentyl compound is expected to have a logP of approximately 4.74-5.22 [2]. This increased lipophilicity may enhance membrane permeability and blood-brain barrier penetration relative to the N-butyl analog, while still remaining within the Lipinski Rule of Five threshold (logP < 5) based on ChemAxon compliance predictions [3].

Lipophilicity Drug-likeness ADME prediction

Aqueous Solubility Differentiation: Target vs. N-Butyl Analog and Drug-Likeness Benchmarks

The N-butyl analog has a computationally predicted aqueous solubility of 0.0052 g/L (logS = -4.8, ALOGPS) [1]. For the N-pentyl target compound, the additional methylene unit is expected to further reduce aqueous solubility by approximately 0.5 logS units, yielding a predicted logS of approximately -5.3, corresponding to ~0.0016 g/L [2]. Despite this decrease, the compound is predicted to meet Lipinski's Rule of Five and Ghose filter criteria, as demonstrated by the N-butyl analog which passes both filters [1]. Both compounds fail Veber's Rule (rotatable bond count > 10 or polar surface area > 140 Ų), but the N-pentyl variant maintains the same hydrogen bond acceptor count (4) and donor count (1) as the N-butyl analog, preserving key drug-likeness features [1].

Aqueous solubility Bioavailability Formulation

Adenosine A3 Receptor SAR: N-Pentyl Chain as a Determinant of Antagonist Selectivity

Systematic SAR evaluation of CGS 15943 derivatives demonstrated that the 5-N-acyl chain length profoundly modulates human A3 receptor affinity and selectivity. The 5-N-propionyl derivative exhibited a Ki of 7.7 nM at human A3 receptors with 40-fold selectivity versus rat A1 and 14-fold versus rat A2A [1]. The parent CGS 15943 (5-NH2 substituent) shows Ki values of 3.5 nM (hA1), 4.2 nM (hA2A), 16 nM (hA2B), and 50-95 nM (hA3) in transfected CHO cells [2]. QSAR modeling on 33 triazoloquinazoline derivatives at human A3 receptors indicates that a large sterimol length parameter (B1) is advantageous for binding affinity, while large sterimol width parameters (B5) are detrimental [3]. The N-pentyl chain of the target compound provides a linear, extended sterimol profile that, based on this QSAR model, is predicted to favor A3 receptor engagement relative to shorter (N-butyl, N-propyl) or bulkier (N-cyclohexyl) amine substituents.

Adenosine A3 receptor Antagonist selectivity Structure-activity relationship

α-Glucosidase Inhibitory Potential: Triazoloquinazoline Class Potency Relative to Acarbose

Triazoloquinazolines have been validated as a new class of potent α-glucosidase inhibitors. In a study of 14 triazoloquinazoline derivatives, the most active compound (14) showed an IC50 of 12.70 ± 1.87 μM, representing an 11.3-fold improvement over the reference drug acarbose (IC50 = 143.54 ± 2.08 μM) in the Saccharomyces cerevisiae α-glucosidase assay [1]. Other active derivatives (8, 4, 5, 3) exhibited IC50 values ranging from 28.54 to 83.87 μM [2]. All tested compounds demonstrated superior potency to acarbose, establishing triazoloquinazolines as promising scaffolds for antidiabetic drug discovery [3]. While the specific N-pentyl-3-phenyl analog has not been directly tested in this assay, its structural features (3-phenyl substitution, 5-N-alkylamino group) are consistent with the pharmacophoric elements present in the most active compounds of this series.

α-Glucosidase inhibition Antidiabetic Enzyme inhibition

Antiproliferative Activity Class Evidence: Triazoloquinazoline DNA Intercalators vs. Doxorubicin

Novel triazoloquinazoline derivatives have been evaluated as classical DNA intercalators with antiproliferative activity against HepG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma) cell lines. The most potent derivative (7a) exhibited IC50 values of 7.98 μM (HepG2) and 5.57 μM (HCT-116), demonstrating near-equipotent activity to doxorubicin against HepG2 (IC50 = 7.94 μM) and superior activity against HCT-116 (doxorubicin IC50 = 8.07 μM) [1]. Furthermore, compound 7a showed DNA-binding activity with an IC50 of 42.90 μM, and in silico ADMET profiling confirmed compliance with Lipinski's rules, whereas doxorubicin violates three of these rules [2]. The target N-pentyl-3-phenyl compound incorporates the core triazoloquinazoline scaffold and 5-amino substitution pattern present in these active DNA intercalators, suggesting potential utility as an anticancer screening candidate [3].

Anticancer DNA intercalation Cytotoxicity

Structural Differentiator: 3-Phenyl vs. 3-(4-Methylphenyl) Substitution and Impact on Molecular Recognition

The target compound (C20H21N5, MW 331.42) differs from its closest commercially available pentyl analog, 3-(4-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902580-74-9, C21H23N5, MW 345.45), by the absence of a para-methyl group on the 3-phenyl ring . This structural difference results in a molecular weight reduction of 14 Da and eliminates a potential steric clash site at the receptor binding pocket. QSAR analysis of triazoloquinazoline adenosine A3 antagonists indicates that large sterimol width parameters (B5) are detrimental to binding affinity [1]. The 4-methylphenyl substituent introduces additional steric bulk (wider B5 parameter) relative to the unsubstituted phenyl group of the target compound, potentially reducing A3 receptor complementarity. Additionally, the unsubstituted phenyl ring preserves a hydrogen bond acceptor count of 4 and donor count of 1, maintaining optimal ligand efficiency metrics (LE ≈ 0.30-0.35 kcal/mol per heavy atom) compared to the heavier methyl-substituted analog [2].

Structure-activity relationship Ligand efficiency Steric effects

High-Value Application Scenarios for N-Pentyl-3-Phenyl-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine (CAS 902482-30-8) in Research and Drug Discovery


Adenosine A3 Receptor Antagonist Screening Libraries for Glaucoma and Inflammation Research

Based on the established SAR of CGS 15943 derivatives, where N-acyl chain length directly modulates A3 receptor selectivity, this compound is positioned as a screening candidate for A3 adenosine receptor antagonist programs targeting glaucoma (intraocular pressure reduction) or inflammatory diseases. The N-pentyl chain is predicted to provide a favorable sterimol length (B1) parameter consistent with the QSAR model for human A3 binding [1]. Researchers should prioritize this compound over the N-butyl or N-propyl analogs when the goal is to probe the upper limit of linear alkyl chain accommodation in the A3 receptor binding pocket [2].

α-Glucosidase Inhibitor Screening for Type 2 Diabetes Target Validation

Given the demonstrated 11.3-fold potency advantage of triazoloquinazoline derivatives over acarbose (IC50 12.70 vs 143.54 μM) in Saccharomyces cerevisiae α-glucosidase assays, the target compound serves as an entry point for antidiabetic drug discovery [3]. Its predicted logP of 4.74-5.22 and compliance with Lipinski's Rule of Five make it suitable for cell-based glucose uptake assays where membrane permeability is required. The compound should be tested alongside acarbose as a positive control to establish relative potency and selectivity against related carbohydrate-processing enzymes.

DNA Intercalation and Anticancer Screening Against Colorectal and Hepatic Cancer Cell Lines

The triazoloquinazoline scaffold has demonstrated DNA intercalation activity and equipotent or superior antiproliferative effects compared to doxorubicin against HCT-116 and HepG2 cells [4]. Procurement of this compound is recommended for inclusion in focused libraries targeting DNA-topoisomerase II complexes. The compound's 5-amino group is a critical pharmacophoric element for DNA intercalation, and its unsubstituted 3-phenyl ring minimizes steric interference with the DNA minor groove, potentially improving intercalation geometry relative to bulkier 3-aryl analogs [5].

Physicochemical Property Calibration Standards for Triazoloquinazoline Chemical Space Exploration

The N-pentyl-3-phenyl substitution pattern represents a strategic midpoint in the triazoloquinazoline property space between the less lipophilic N-butyl analog (predicted logP 4.24) and more hydrophobic derivatives. Procuring this compound alongside its N-butyl counterpart (available through PhytoBank-sourced vendors) enables systematic assessment of alkyl chain length effects on logD, solubility, and permeability without altering the core pharmacophore [6]. This makes it valuable for building predictive ADME models within the triazoloquinazoline series.

Quote Request

Request a Quote for N-pentyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.